molecular formula C12H12O4 B1584134 Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate CAS No. 39757-29-4

Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate

Cat. No. B1584134
CAS RN: 39757-29-4
M. Wt: 220.22 g/mol
InChI Key: AINBBVVRYVUFOK-UHFFFAOYSA-N
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Description

Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate, also known as Methyl 4-methylbenzoate, is a synthetic compound used in a variety of scientific research applications. It is a colorless to pale yellow liquid with a pungent odor. It is a widely used intermediate in organic synthesis and has been used in a variety of laboratory experiments.

Scientific Research Applications

Inhibitory Potential in Enzyme Reactions

Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate and its derivatives have been investigated for their potential as enzyme inhibitors. For instance, 4-substituted 2,4-dioxobutanoic acid derivatives have shown potent inhibitory effects in vitro against porcine liver glycolic acid oxidase (Williams et al., 1983).

Role in Synthesis of Complex Molecules

These compounds have been utilized in the synthesis of complex molecules with potential biological applications. For example, the reaction of methyl 2,4-dioxobutanoates with tetracyanoethylene leads to the formation of compounds capable of forming supramolecular structures, which can include large organic and bioorganic molecules (Sheverdov et al., 2017).

Development of Medicinal Compounds

Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate and related chemicals have been used in the synthesis of a variety of medicinal compounds. This includes the development of antimicrobial, analgesic, antipyretic, and immunotropic agents (Mar'yasov et al., 2016). Additionally, the design and synthesis of compounds derived from methyl pyridyl-2,4-dioxobutanoates have shown significant in vitro antibacterial and antifungal activities (Elzahhar et al., 2015).

Antiproliferative Activity

Some derivatives have been synthesized to investigate their antiproliferative activities, with potential implications in the field of oncology (Yurttaş et al., 2022).

Utility in Organic Synthesis

Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate is also valuable in organic synthesis. For instance, its derivatives have been used in the stereoselective synthesis of cyclobutene derivatives and highly electron-deficient 1,3-dienes (Yavari & Samzadeh‐Kermani, 1998).

Exploration of Molecular Interactions

The interaction of these compounds with metal ions has been explored, particularly in the context of binding to HIV-1 integrase active sites (Ž Verbić et al., 2008).

Antiviral Properties

Some 4-substituted 2,4-dioxobutanoic acid compounds have been identified as inhibitors of influenza virus mRNA synthesis, providing a unique target for antiviral agent development (Tomassini et al., 1994).

properties

IUPAC Name

methyl 4-(4-methylphenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-8-3-5-9(6-4-8)10(13)7-11(14)12(15)16-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINBBVVRYVUFOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20308732
Record name methyl 4-(4-methylphenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate

CAS RN

39757-29-4
Record name 39757-29-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208705
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 4-(4-methylphenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared from dimethyloxalate (47.24 g, 400 mmol) and 4′-methylacetophenone (26.84 g, 200 mmol) using the procedure for Example 1d. Work-up and recrystallization provided the title compound as white needles (32.6 g, 74% yield). Mp 82–84° C. 1H NMR (300 MHz, CDCl3) δ 15.36 (br.s, 1H), 7.92 (d, J=8.3 Hz, 2H), 7.32 (d, J=8.3 Hz, 2H), 7.08 (s, 1H), 3.96 (s, 3H), 2.46 (s, 3H). Mass spectrum (API-TIS) m/z 221 (MH+). Anal calcd. for C12H12O4: C, 65.45; H, 5.49. Found: C, 65.46; H, 5.53.
Quantity
47.24 g
Type
reactant
Reaction Step One
Quantity
26.84 g
Type
reactant
Reaction Step One
Yield
74%

Synthesis routes and methods II

Procedure details

Sodium (1.0 g, 43 mmol) was dissolved in MeOH (50 mL) and then evaporated to a dry white powder. To the powder was added MTBE (100 mL) and diethyloxalate (5.14 g, 35.2 mmol). To the resulting solution was added a solution of 1-(4-methylphenyl)ethanone (5.0 g, 37.3 mmol) in MTBE (50 mL) dropwise over 45 min. The resulting suspension was allowed to stir for 1 h, and the precipitate was filtered and washed with MTBE/hexanes (1:1, 50 mL). The solid was suspended in 1 N HCl (100 mL) and extracted with EtOAc (2×100 mL). The combined extracts were dried (MgSO4), filtered, and concentrated to an oily residue which crystallized on standing at rt. The yellow solid was triturated with MTBE/hexanes (1:1) and filtered to give the title compound (3.76 g, 46%) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
5.14 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
ŞC Pirol, B Çalışkan, İ Durmaz, R Atalay… - European Journal of …, 2014 - Elsevier
We synthesized a series of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid and assessed their antiproliferative activities against three human cancer …
Number of citations: 66 www.sciencedirect.com
P Chaya, S Shah, A Krishnan… - Journal of …, 2022 - pubs.thesciencein.org
Quinoline is a privileged scaffold with immense studies carried out on its synthetic methods and wide range of biological properties. In order to intensify its properties and afford potent …
Number of citations: 3 www.pubs.thesciencein.org
VL Gein, TM Zamaraeva, EV Gorgopina… - Russian Journal of …, 2022 - Springer
The reaction of aroylpyruvic acids methyl esters with aromatic aldehyde and urea (thiourea) in methanol leads to the formation of methyl 6-aryl-5-aroyl-4-hydroxy-2-oxo(thioxo)…
Number of citations: 0 link.springer.com

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